molecular formula C16H12BrF3N2O2 B2875498 (2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034568-18-6

(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2875498
CAS No.: 2034568-18-6
M. Wt: 401.183
InChI Key: LCLLILKTEJWXJQ-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C16H12BrF3N2O2 and a molecular weight of 401.183. It is related to Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, which are related to the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives, like the compound , is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are typically characterized by the replacement of hydrogen with fluorine to develop compounds with unique biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antioxidant Properties : Compounds with bromophenyl groups and related structural motifs have been synthesized and evaluated for their biological activities. For example, bromination reactions and subsequent transformations of bis(3,4-dimethoxyphenyl)methanone have led to the creation of bromophenols with effective antioxidant power (Balaydın et al., 2010). Additionally, derivatives of phenyl)methanones, including those with trifluoromethyl groups, have shown potential in generating novel carbonic anhydrase inhibitors, valuable for treating various conditions such as glaucoma and epilepsy (Balaydın et al., 2012).

Structural and Molecular Studies

  • Crystal and Molecular Structure Analysis : The study of compounds closely related to the query molecule, such as those incorporating chloropyridin and bromophenyl groups, has contributed to our understanding of their crystalline structures and molecular interactions. These insights are crucial for the design of new materials and drugs (Lakshminarayana et al., 2009).

Applications in Synthesis of Novel Compounds

  • Novel Synthetic Pathways : Research has explored the generation of novel compounds through the manipulation of functional groups similar to those in the query molecule. These studies provide foundational knowledge for the development of new synthetic routes and the creation of compounds with potential pharmaceutical applications (Okano et al., 1996).

Properties

IUPAC Name

(2-bromophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N2O2/c17-12-5-2-1-4-11(12)15(23)22-8-10(9-22)24-14-7-3-6-13(21-14)16(18,19)20/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLLILKTEJWXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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